molecular formula C16H20N3+ B1594824 Bindschedler's green CAS No. 4486-05-9

Bindschedler's green

Cat. No.: B1594824
CAS No.: 4486-05-9
M. Wt: 254.35 g/mol
InChI Key: XLERXVGZMODBTM-UHFFFAOYSA-N
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Description

Bindschedler's green is a chemical compound with the molecular formula C16H20N3Cl. It is known for its vibrant color and is often used as a dye in various applications. The compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, an imino group, and a cyclohexa-2,5-dien-1-ylidene moiety.

Preparation Methods

The synthesis of Bindschedler's green typically involves the reaction of 4-(dimethylamino)benzaldehyde with aniline in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Bindschedler's green undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of colored materials and as a tracer in various industrial processes.

Mechanism of Action

The mechanism of action of Bindschedler's green involves its interaction with molecular targets through its imine and dimethylamino groups. These functional groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound’s vibrant color also makes it useful in visualizing these interactions in biological systems.

Comparison with Similar Compounds

Similar compounds include:

    4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and phenyl ring but lacks the imine and cyclohexa-2,5-dien-1-ylidene moiety.

    4-Dimethylaminopyridine: Contains a dimethylamino group attached to a pyridine ring, differing in its aromatic structure.

    4,4’-Dichlorobenzophenone: Features a benzophenone core with chlorine substituents, differing significantly in structure and reactivity.

The uniqueness of Bindschedler's green lies in its combination of functional groups and its vibrant color, making it particularly useful in applications requiring visual indicators or dyes.

Properties

IUPAC Name

[4-[4-(dimethylamino)phenyl]iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N3.ClH/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4;/h5-12H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNALXNJOCZGMK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=[N+](C)C)C=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963288
Record name 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4486-05-9
Record name Bindschedler's green
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4486-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bindschedler's green
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bindschedler's green
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7811
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Record name 4-{[4-(Dimethylamino)phenyl]imino}-N,N-dimethylcyclohexa-2,5-dien-1-iminium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-[[4-(dimethylamino)phenyl]imino]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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